The BHAP program was a collaborative effort between medicinal chemists, biologists, and development scientists. The initial clinical candidate was atevirdine mesylate (PNU-87201E), which paved the way for the more potent and effective second-generation candidate, delavirdine mesylate (PNU-90152T). [1] Delavirdine was approved by the FDA on April 4, 1997, but has since been discontinued. [2]
The program demonstrated a rational drug design approach, moving from a first-generation to an improved second-generation compound. Key steps in this discovery are visualized below.
Delavirdine is a highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase. It acts as an allosteric inhibitor, binding to a hydrophobic pocket (the NNRTI-binding pocket, NNIBP) distal to the enzyme's active site, which interferes with viral DNA synthesis. [2]
The table below summarizes its core characteristics and recommended regimen.
| Property | Description |
|---|---|
| Generic Name | Delavirdine (as mesylate salt) [1] |
| Pharmacological Class | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) [3] |
| Molecular Class | Bis(HeteroAryl)Piperazine (BHAP) [1] |
| Brand Name | Rescriptor [2] |
| Approved Dosage | 400 mg, three times daily [3] |
| Mechanism of Action | Allosteric inhibition of HIV-1 reverse transcriptase by binding to the NNIBP [2] |
A primary challenge with NNRTIs is the rapid emergence of drug-resistant HIV-1 strains. Major resistance mutations against first-generation NNRTIs like delavirdine include K103N, Y181C, and G190A. [2] Due to this, delavirdine must not be used as monotherapy and should only be administered as part of a combination antiretroviral regimen. [2]
Delavirdine undergoes extensive metabolism primarily by the cytochrome P450 (CYP) system, with very little unchanged drug excreted in urine. [3] Its pharmacokinetics are non-linear, and it is rapidly absorbed and metabolized after oral administration. [4]
The following diagram illustrates the primary metabolic pathways identified in preclinical models.
In mice, the metabolite from amide bond cleavage (N-isopropylpyridinepiperazine) was found to cross the blood-brain barrier, with brain levels 2-3 times higher than in plasma. [4] Delavirdine itself does not significantly penetrate the central nervous system. [4]
Delavirdine has a unique drug interaction profile among NNRTIs. Unlike others in its class, it is a potent inhibitor of the CYP3A4 isozyme. [3] This characteristic is crucial for clinical use and has therapeutic implications.
Formulation development for this compound tablets faced a significant solid-state chemistry challenge. The drug is a water-soluble salt of a very insoluble basic compound. [5]
This compound represented a significant achievement in the early era of NNRTI development. Its journey from discovery to formulation provides valuable technical lessons on:
Delavirdine belongs to the class of bisheteroarylpiperazines (BHAP) and inhibits HIV-1 replication by directly and non-competitively binding to a specific, hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme [1] [2]. This binding pocket is distinct from the active site used by nucleoside analogues.
The following diagram illustrates the mechanism of Delavirdine and the development of resistance:
A significant challenge with NNRTIs like Delavirdine is the emergence of viral resistance, primarily due to point mutations in the RT gene [1] [2].
The table below details the impact of various RT mutations on Delavirdine's antiviral activity in cell-based assays (MAGI assay) [3].
| Reverse Transcriptase Mutant | Reported IC₅₀ (nM) |
|---|---|
| Wild Type | 88 |
| K103N | 1598 |
| Y181C | > 2000 |
| L100I | 773 |
| K101E | 537 |
| V106A | 750 |
| V106I | 22 |
| G190A | 21 |
| Y188C | 1622 |
| K103N/Y181C | > 2000 |
The foundational profile of Delavirdine was established through a series of rigorous in vitro experiments.
Delavirdine mesylate (DLV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As an NNRTI, delavirdine exerts its antiviral effect through allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside analogs that act as chain terminators, delavirdine binds to a specific hydrophobic pocket adjacent to the RT active site, inducing conformational changes that significantly reduce the enzyme's catalytic activity. This mechanism provides a synergistic approach to antiretroviral therapy when combined with nucleoside analogs such as zidovudine (ZDV) and didanosine (ddI), targeting the viral replication process at multiple stages to suppress HIV-1 infection more effectively [1].
The following diagram illustrates the experimental workflow for characterizing delavirdine's in vitro antiviral activity and resistance profile:
Figure 1: Experimental workflow for evaluating delavirdine's in vitro activity and resistance profile
Delavirdine demonstrates significant antiviral activity against HIV-1 in laboratory models, with the following quantitative profile:
Table 1: In Vitro Antiviral Activity Profile of Delavirdine
| Parameter | Value | Experimental Context | Significance |
|---|---|---|---|
| In Vitro IC₉₀ | ~0.1 μM | Cell culture systems | Concentration inhibiting 90% of viral replication |
| Target Plasma Concentration | ~10 μM | Achieved in clinical dosing | Provides ~100-fold above in vitro IC₉₀ [1] |
| Therapeutic Margin | 100-fold | Ratio of plasma concentration to IC₉₀ | Substantial coverage above inhibitory threshold [1] |
The translation of in vitro activity to clinical application requires maintaining effective drug concentrations:
Table 2: Clinically Achieved Pharmacokinetic Parameters of Delavirdine
| Parameter | Value (Mean ± SD) | Conditions | Clinical Significance |
|---|---|---|---|
| Cₘₐₓ | 7.22 ± 4.0 μM | Single-dose (400 mg) administration | Peak concentration achieved [2] |
| AUC₀→∞ | 22.5 ± 14 μM·h | Single-dose (400 mg) administration | Total drug exposure over time [2] |
| Metabolism | Hepatic (CYP3A) | Primary route | Non-linear pharmacokinetics [1] |
The standard protocol for assessing delavirdine's antiviral activity in vitro involves:
This methodology allows researchers to determine the concentration-dependent inhibition of viral replication and establish critical parameters such as IC₅₀ and IC₉₀ values, which are essential for predicting clinical dosing regimens.
The emergence of resistant viral variants represents a significant challenge in antiretroviral therapy. The experimental approach for characterizing delavirdine resistance includes:
This comprehensive approach enables researchers to monitor the evolution of resistance and identify key mutations that confer reduced susceptibility to delavirdine.
Delavirdine, like other NNRTIs, selects for specific mutations in the HIV-1 reverse transcriptase gene that reduce drug binding and efficacy:
Table 3: Primary Genotypic Mutations Associated with Delavirdine Resistance
| Mutation | Location | Effect on Susceptibility | Prevalence in Clinical Trials |
|---|---|---|---|
| K103N | Reverse transcriptase | Significant reduction in binding affinity | Most common mutation observed |
| P236L | Reverse transcriptase | Alters enzyme conformation | Less frequent, delavirdine-specific |
| Y181C | Reverse transcriptase | Reduces hydrophobic interactions | Associated with cross-resistance |
The pattern of resistance development to delavirdine differs notably from other early NNRTIs:
The buffering agents in didanosine formulations significantly impact delavirdine absorption due to the latter's pH-dependent solubility:
Table 4: Drug Interaction Profile Between Delavirdine and Didanosine
| Parameter | Delavirdine Alone | Concurrent Administration | Staggered Administration (1h apart) |
|---|---|---|---|
| Delavirdine Cₘₐₓ | 7.22 ± 4.0 μM | 3.51 ± 1.9 μM (51% reduction) | Similar to administration alone |
| Delavirdine AUC₀→∞ | 22.5 ± 14 μM·h | 14 ± 5.7 μM·h (38% reduction) | Similar to administration alone |
| Didanosine Cₘₐₓ | 4.65 ± 2.0 μM | 3.22 ± 0.59 μM (31% reduction) | Moderate improvement |
| Didanosine AUC₀→∞ | 7.93 ± 3.9 μM·h | 6.54 ± 2.3 μM·h (18% reduction) | Moderate improvement |
This interaction can be mitigated by administering delavirdine 1 hour before didanosine, which avoids the significant reduction in exposure observed with concurrent administration [2].
Understanding delavirdine's metabolic fate is crucial for predicting drug interactions and dosing strategies:
The following diagram illustrates delavirdine's mechanism of action and the development of resistance:
Figure 2: Delavirdine's mechanism of action and resistance development pathway
This compound demonstrates potent in vitro activity against HIV-1 through its specific inhibition of reverse transcriptase. The key characteristics include achievement of plasma concentrations approximately 100-fold above the in vitro IC₉₀, a resistance profile that may develop more slowly than other early NNRTIs, and evidence of clinical synergy when combined with nucleoside analogs like zidovudine.
The clinical development of delavirdine highlighted several important considerations for antiretroviral therapy, including the significance of drug-drug interactions (particularly with buffered didanosine formulations) and the emergence of specific resistance mutations (K103N and P236L) that reduce drug susceptibility. Future applications of delavirdine in HIV-1 treatment would likely involve combination regimens with other antiretroviral classes, including nucleoside reverse transcriptase inhibitors, protease inhibitors, and potentially other non-nucleoside reverse transcriptase inhibitors with complementary resistance profiles.
The following diagram illustrates the primary metabolic pathways of Delavirdine and the key enzymes involved, integrating findings from both mouse and rat studies.
The major metabolites identified in these studies include:
The excretion and disposition of Delavirdine and its metabolites differ between mice and rats, and are influenced by the administered dose.
Table 1: Excretion of Drug-Related Radioactivity After Oral Dosing [1] [3] [4]
| Species | Dose | Feces | Urine | Total Recovery | Notes |
|---|---|---|---|---|---|
| Mouse | Single (10 & 250 mg/kg) | 57-70% | 25-36% | 94-96% | Most (>87%) excreted within 24 hours [1]. |
| Rat | Single (10 mg/kg) | ~80% | ~15% | ~95% | Well absorbed (>80%) at this dose [3] [4]. |
| Rat | Multiple (20 mg/kg/day) | ~83% | ~14% | ~97% | - |
| Rat | Single (100 mg/kg) | ~86% | ~8% | ~94% | Absorption reduced to ~52% at this higher dose [3] [4]. |
Table 2: Key Metabolic Findings in Mice vs. Rats
| Aspect | Findings in Mice | Findings in Rats |
|---|---|---|
| Primary Pathways | Amide bond cleavage and N-desalkylation at low doses; amide bond cleavage predominates at high/multiple doses [1]. | N-desalkylation and pyridine ring hydroxylation are primary pathways; amide bond cleavage is minor [3]. |
| Dose Dependency | Metabolism is nonlinear; formation of desalkyl delavirdine is capacity-limited or inhibitable [1]. | Excretion and absorption are dose-dependent [3] [4]. |
| Brain Penetration | Parent drug does not cross BBB significantly; N-isopropylpyridinepiperazine metabolite found in brain at 2-3x plasma levels [1]. | Information not specified in the provided results. |
| Major Circulating Component | Parent drug (delavirdine) is a minor component in circulation [1]. | Information not specified in the provided results. |
The foundational data on Delavirdine metabolism were generated using the following key methodologies:
The metabolism of Delavirdine is a complex process characterized by saturation kinetics and significant interspecies differences. Understanding these pathways and their underlying mechanisms is crucial for predicting drug-drug interactions and overall pharmacokinetic behavior.
The key findings on delavirdine's metabolism were primarily established using in vitro microsomal studies. The following diagram outlines a generalized workflow for such experiments:
Typical in vitro workflow for studying delavirdine N-dealkylation [1] [2]
While N-dealkylation is a primary pathway, delavirdine's metabolism is complex and involves other routes and significant drug-interaction potential.
| Additional Pathway / Interaction | Description | Reference |
|---|---|---|
| Pyridine Hydroxylation | Another significant metabolic pathway, also primarily catalyzed by CYP3A4. | [2] |
| Amide Bond Cleavage | A separate pathway observed in mice, leading to a brain-penetrant metabolite. | [1] |
| Nonlinear Pharmacokinetics | Metabolism becomes saturated at higher doses, shifting the predominant pathway. | [1] |
| Inhibition of Other CYP Enzymes | Delavirdine itself inhibits CYP2C9, CYP2C19, and CYP2D6, risking drug interactions. | [3] |
| Interaction with Ritonavir | Coadministration increases systemic exposure to ritonavir by 50-80%. | [4] |
Understanding the N-dealkylation pathway is critical in a drug development and clinical context. Delavirdine's metabolism by and inhibition of key CYP enzymes creates a high potential for drug-drug interactions [2] [3]. Furthermore, its nonlinear pharmacokinetics mean that dose increases may lead to a disproportionate rise in drug exposure, which must be carefully managed [1].
| Solid Phase | Designation(s) | Type | Key Characteristics & Stability |
|---|---|---|---|
| Form I [1] | - | Crystalline (Anhydrate) | Isolated from acetonitrile; hygroscopic and deliquesces at >60% relative humidity (RH). |
| Form II [1] | - | Crystalline (Anhydrate) | Isolated from acetonitrile; hygroscopic and deliquesces at >60% RH. |
| Form VIII [2] [1] | U-90152S [2] | Polymorphic Anhydrate | Non-hygroscopic [1]; obtained with high acetone-to-methanol ratios (>3:1) during crystallization [1]. |
| Form XI [2] [1] | U-90152T [2] | Polymorphic Anhydrate | Most thermodynamically stable form near room temperature; non-hygroscopic; good aqueous dissolution; chosen for production [1]. |
| Form XII [1] [3] | - | Solvate (Methanol/Acetone) [2] | Obtained from methanol solutions with low temperature (~5°C) during acetone addition [1]. |
| Form XIII [2] | - | Solvate (Acetonitrile) | - |
| Form XIV [2] | - | Hydrate | - |
| Form VI [2] | - | Hydrate | - |
| Form VII [2] | - | Solvate (Ethanol) | - |
| Form V [3] | - | Amorphous | Stable amorphous phase [2]. |
The formation of different solid phases depends heavily on solvent composition and temperature [1].
The following workflow outlines the crystallization and characterization process:
Workflow for isolating and characterizing this compound solid phases.
A major stability issue is the moisture-mediated conversion of the methanesulfonate salt to the less soluble free base, which can occur in the presence of certain excipients and impact dissolution [6].
Pathway of moisture-mediated solid-state interaction impacting dissolution.
Delavirdine's absorption is primarily governed by its pH-dependent solubility [1] [2]. The drug is rapidly absorbed after oral administration [3] [4]. The key factors influencing its absorption are summarized in the table below.
| Parameter | Characteristics & Quantitative Data |
|---|---|
| Solubility | pH-dependent [1] [5] [2] |
| Bioavailability | >60% to 85% ± 25% [3] [6] |
| Effect of Food | Absorption unaffected by food [3] |
| Time to Peak (Tmax) | Approximately 1 hour [4] |
| Major Absorption Challenge | Interaction with gastric buffering agents; concurrent administration with buffered didanosine reduces delavirdine exposure in single-dose studies [5] [7] |
A significant challenge for delavirdine's absorption is its interaction with medications that alter gastric pH. The buffering agents in didanosine formulations can reduce delavirdine absorption. A single-dose study showed that concurrent administration decreased delavirdine's Cmax by approximately 51% and its AUC by 38% [5] [7]. However, a multiple-dose steady-state study found that while Cmax was significantly lower when taken together, the critical AUC was not significantly different, suggesting this interaction may be less consequential in long-term therapy [1] [2].
Once absorbed, delavirdine is extensively distributed throughout the body, though it does not significantly penetrate the blood-brain barrier [8].
| Parameter | Findings |
|---|---|
| Protein Binding | Extensive (approximately 98%), primarily to albumin [3] [4]. |
| Volume of Distribution | Not fully characterized in available literature. |
| Distribution into Tissues & Fluids | Cerebrospinal Fluid (CSF): Limited penetration (about 0.4% of plasma levels) [4]. Saliva and Semen: Low levels detected (approx. 6% and 2% of plasma, respectively) [4]. Brain: Parent drug does not significantly cross BBB; its N-isopropylpyridinepiperazine metabolite is present in the brain at levels 2-3 times higher than in plasma [8]. |
Delavirdine undergoes extensive hepatic metabolism and exhibits nonlinear, dose-dependent pharmacokinetics [3] [8]. The primary metabolic pathways and elimination characteristics are visualized below.
Delavirdine is primarily metabolized by CYP3A into multiple inactive metabolites via several pathways, with excretion in both urine and feces.
The metabolism involves several pathways, with the major enzymes being Cytochrome P450 3A (CYP3A), and potentially CYP2D6 [3] [4]. Delavirdine itself is a potent inhibitor of the CYP3A enzyme, which leads to nonlinear pharmacokinetics—meaning its half-life increases with higher doses due to autoinhibition of its own metabolism [3] [4]. The mean elimination half-life at a clinical dose of 400 mg three times daily is reported to be 5.8 hours [3] [4].
The data on delavirdine's absorption and distribution are derived from specific clinical and preclinical study designs. Key methodologies include:
Multiple-Dose Pharmacokinetic Study in HIV-Infected Patients [1] [2]:
Single-Dose Drug Interaction Study [5] [7]:
Preclinical Metabolism and Disposition Study [8]:
Delavirdine mesylate (DLV) represents a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrated promising anti-HIV-1 activity when combined with nucleoside analogs zidovudine (ZDV, AZT) and didanosine (DDI). The scientific rationale for this combination approach rests on the complementary mechanisms of action across these antiretroviral classes: DLV binds directly to a hydrophobic pocket of HIV-1 reverse transcriptase (RT) causing allosteric inhibition, while ZDV and DDI act as nucleoside analogs that compete with natural substrates for incorporation into viral DNA, resulting in chain termination. This multi-targeted attack on the viral replication machinery creates a higher genetic barrier to resistance compared to monotherapy approaches, which was particularly important in the era before highly active antiretroviral therapy (HAART) became standard.
The synergistic potential of this combination was first established through rigorous in vitro studies that demonstrated statistically significant synergy when delavirdine was combined with didanosine at specific ratios (1:10 and 1:30), and further enhanced activity in three-drug combinations with zidovudine and didanosine [1]. This preclinical evidence provided the foundation for subsequent clinical trials investigating the therapeutic potential of this regimen in HIV-1 infected patients. The ACTG 261 trial represented one of the pivotal clinical investigations that compared three-drug combination of DLV+ZDV+DDI against two-drug combinations in patients with CD4 counts between 100-500 cells/mm³, establishing both the efficacy and safety profile of this approach [2] [3].
Substantial improvements in key surrogate markers were observed in patients receiving the triple-drug combination according to data from the ACTG 261 trial, which enrolled 544 patients with CD4 counts between 100-500 cells/mm³ and limited prior nucleoside experience [2] [3]. The trial demonstrated that the three-drug regimen (DLV+ZDV+DDI) resulted in mean increases in CD4 cell counts of 49.3 cells/mm³ in short-term assessments (weeks 4-12) and 65.4 cells/mm³ in long-term follow-up (weeks 40-48). These improvements were superior to those observed in the two-drug control arms, with statistical significance reached in several comparisons [3]. Virologically, the triple combination yielded significant viral load reduction, with short-term HIV-1 RNA decreases of -1.13 log₁₀ copies/mL, outperforming the two-drug regimens though differences were not consistently significant in long-term follow-up [3].
The temporal pattern of response revealed an interesting phenomenon: while the triple-drug regimen showed clear superiority in short-term virologic suppression, the differences between treatment arms diminished over time, likely due to the emergence of resistance mutations. This pattern underscores the critical importance of early, potent viral suppression and highlights the limitations of DLV monotherapy in the context of pre-existing nucleoside resistance. Notably, patients with less advanced disease and no prior antiretroviral exposure tended to derive greater and more sustained benefit from the regimen, emphasizing the value of early intervention with combination therapy [4].
Table 1: Immunologic and Virologic Responses in ACTG 261 Trial
| Treatment Arm | Short-term CD4 Change (cells/mm³) | Long-term CD4 Change (cells/mm³) | Short-term HIV-1 RNA Change (log₁₀ copies/mL) | Long-term HIV-1 RNA Change (log₁₀ copies/mL) |
|---|---|---|---|---|
| DLV+ZDV+DDI | +49.3 | +65.4 | -1.13 | -0.73 |
| DLV+ZDV | +17.0 | -9.0 | -0.49 | -0.54 |
| DLV+DDI | +33.0 | +26.0 | -0.76 | -0.82 |
| ZDV+DDI | +48.0 | +44.0 | -0.88 | -0.65 |
Beyond surrogate markers, the combination demonstrated favorable effects on clinical outcomes in certain patient populations. A large multicenter trial comparing DLV+ZDV versus ZDV alone in patients with symptomatic HIV infection and CD4 counts <350/μl found that the combination arm showed a trend toward reduced clinical progression, with fewer patients developing AIDS-defining illnesses in the DLV+ZDV group (64 patients) compared to the ZDV-alone group (81 patients), though this difference did not reach strict statistical significance (P=0.09) [4]. More notably, when the analysis was limited to opportunistic infections or death, a statistically significant advantage emerged for the combination arm (69 patients in ZDV group vs. 48 patients in DLV+ZDV group; P=0.03) [4].
The clinical benefit was most apparent in on-treatment analyses, which showed significantly fewer patients with AIDS-defining illnesses in the DLV+ZDV group (56 patients) compared to the ZDV monotherapy group (77 patients; P=0.032) [4]. This pattern suggests that the antiretroviral activity of delavirdine, while transient in virologic terms due to resistance development, may provide meaningful clinical protection during the period of maximal suppression. Importantly, the majority of patients in this trial had prior AZT exposure and evidence of AZT resistance mutations at baseline, indicating that the trial essentially evaluated the addition of DLV monotherapy to ongoing AZT treatment in a heavily pretreated population [4].
Table 2: Clinical Outcomes from DLV+ZDV vs ZDV Monotherapy Trial
| Outcome Measure | ZDV Alone (n=297) | DLV+ZDV (n=300) | P-value |
|---|---|---|---|
| Death | 13 | 11 | NS |
| AIDS-defining illnesses | 81 | 64 | 0.09 |
| Opportunistic infections or death | 69 | 48 | 0.03 |
| On-treatment AIDS-defining illnesses | 77 | 56 | 0.032 |
| Drug-related adverse events | 34.1% | 52.5% | <0.0001 |
| Skin rash | 15.5% | 36.5% | <0.0001 |
Rapid emergence of resistance to delavirdine monotherapy represents the most significant limitation to its long-term efficacy. Genotypic analyses revealed that mutations conferring resistance to DLV developed quickly, with the K103N mutation appearing in 85.2% of patients by week 12 of therapy when DLV was administered as monotherapy with ZDV [4]. This mutation is particularly concerning as it confers cross-resistance to other NNRTIs, potentially compromising the effectiveness of entire drug classes. The P236L mutation was observed in 28.7% of patients, typically as a dual mutation with K103N (23.5% of patients), while Y181C was rarely detected [4]. The pattern of resistance development followed a predictable sequence, with K103N emerging as the primary mutation, often followed by additional mutations that further reduced drug susceptibility.
The baseline nucleoside resistance status significantly influenced the development of DLV resistance. Patients with two or more AZT resistance mutations at baseline were more likely to develop dual DLV resistance mutations (34%) compared to those with one or zero AZT resistance mutations (13%) by week 24 [4]. This finding suggests that incomplete viral suppression in the context of pre-existing nucleoside resistance creates favorable conditions for the emergence of NNRTI resistance, highlighting the importance of using DLV only in combination with fully active nucleoside analogs to which the patient's virus remains susceptible.
Optimal use of delavirdine requires strategic management to prevent or delay resistance development. Based on clinical trial observations, the most effective approach involves:
The transient nature of DLV's antiviral effect when used without adequate backbone support necessitates careful patient selection and close monitoring. In clinical practice, DLV showed the most favorable results in patients with limited prior antiretroviral exposure and higher baseline CD4 counts, as demonstrated in the ACTG 261 trial where participants had CD4 counts of 100-500 cells/mm³ and ≤6 months of prior therapy with either ZDV or DDI [2] [3].
Skin rash represents the most frequently reported adverse event associated with delavirdine therapy, occurring in 36.5% of patients receiving DLV+ZDV compared to 15.5% in the ZDV-alone group [4]. The rash was typically mild to moderate in severity, with only two cases reported as serious (Grade 3) and leading to discontinuation in 24.3% of affected patients [4]. The rash generally appears within the first 1-3 weeks of therapy and often resolves spontaneously despite continued treatment, though antihistamines may provide symptomatic relief.
Assessment of antiviral synergy between delavirdine, zidovudine, and didanosine follows established methodology for evaluating combination effects against HIV-1 in peripheral blood mononuclear cells (PBMCs) [1]. The procedure involves:
Critical implementation notes: The synergistic effect is highly dependent on the specific drug ratios tested, with certain proportions (e.g., DLV:DDI at 1:10 and 1:30) demonstrating statistical synergy while others (e.g., 1:100) show only additive effects [1]. The complete inhibition of viral growth in co-culture studies required extended treatment at IC95 concentrations for 19 days, highlighting the importance of prolonged assessment periods when evaluating combination efficacy [1].
Phase II clinical evaluation of delavirdine combination therapy follows the model established in ACTG 261, which employed a randomized, double-blind, multicenter design comparing three-drug versus two-drug regimens [2] [3]. Key design elements include:
Methodological considerations: The ACTG 261 trial incorporated both "short-term" (mean of weeks 4, 8, and 12) and "long-term" (mean of weeks 40 and 48) analyses to capture both initial response and durability of effect [2]. The trial also included a virology substudy (ACTG 825) for more intensive evaluation of resistance development and viral dynamics in a subset of participants [2].
This diagram illustrates the mechanism of action of delavirdine, zidovudine, and didanosine in inhibiting HIV-1 reverse transcription and the subsequent development of resistance mutations that compromise therapeutic efficacy. The visual representation highlights how multiple inhibitory mechanisms target the same essential viral process, creating synergistic effects, while also demonstrating how selective pressure leads to emergence of resistance mutations that can confer cross-resistance across the NNRTI class.
Delavirdine combination therapy with zidovudine and didanosine represents an important evolutionary step in the development of modern antiretroviral regimens. While largely superseded by more potent and convenient NNRTIs and integrase inhibitors in contemporary practice, the extensive research on this combination provides valuable insights into fundamental principles of HIV drug therapy: the importance of multi-targeted inhibition, the challenges of rapid resistance development, and the relationship between surrogate markers and clinical outcomes. The methodological frameworks established in these studies continue to inform clinical trial design for new antiretroviral combinations, particularly in resource-limited settings where older agents may still have roles in salvage therapy or specific clinical scenarios.
The legacy of delavirdine research extends beyond its specific clinical application to contribute more broadly to our understanding of HIV treatment paradigms. The observation that triple-drug combinations generally outperformed two-drug regimens helped establish the foundation for the current standard of three-drug HAART regimens. Similarly, the detailed characterization of NNRTI resistance mutations provided critical information that informed the development of next-generation NNRTIs with improved resistance profiles. As HIV management continues to evolve, these historical benchmarks remain relevant for contextualizing new therapeutic approaches and understanding the progressive refinement of combination antiretroviral strategy.
Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that received accelerated FDA approval for the treatment of HIV-1 infection in the 1990s. Although its clinical use has diminished in favor of newer agents with better efficacy and tolerability profiles, delavirdine remains a valuable pharmacological tool for understanding nonlinear pharmacokinetics and complex drug-drug interactions. As a potent CYP3A4 inhibitor, delavirdine exhibits a unique drug interaction profile compared to other NNRTIs, which typically induce cytochrome P450 enzymes. This characteristic has been exploited in combination regimens with HIV protease inhibitors to enhance their pharmacokinetic profiles. The following application notes consolidate essential pharmacokinetic parameters, drug interaction data, and methodological protocols from multiple clinical studies to support researchers in antiretroviral drug development and clinical pharmacology research.
The steady-state pharmacokinetics of delavirdine have been characterized in HIV-infected patients following multiple-dose administration. The approved therapeutic regimen is 400 mg administered three times daily, though alternative dosing of 600 mg twice daily provides similar systemic exposure [1]. The drug demonstrates time-dependent pharmacokinetics with oral clearance decreasing and half-life increasing after multiple doses compared to single-dose administration.
Table 1: Fundamental Pharmacokinetic Parameters of Delavirdine at Steady-State
| Parameter | Value | Population | Conditions |
|---|---|---|---|
| Volume of Distribution | 210 L | HIV-infected patients | Multiple-dose, 400 mg 8-hourly [2] |
| Clearance | 30 L/h | HIV-infected patients | Multiple-dose, 400 mg 8-hourly [2] |
| Half-Life | 5.8 hours | HIV-infected patients | Steady-state [3] |
| Protein Binding | 98% | In vitro | Primally albumin [3] |
| Cmax | 35.5 ± 17 μM | HIV-infected patients | 400 mg 8-hourly, didanosine 1hr after [4] [5] |
| AUC | 153 ± 79 μM·h | HIV-infected patients | 400 mg 8-hourly, didanosine 1hr after [4] [5] |
| Tmax | Not specified | HIV-infected patients | Rapid absorption [3] |
Delavirdine exhibits nonlinear pharmacokinetics across the therapeutic dose range, which has significant implications for dosing strategies and therapeutic outcomes. This nonlinearity is characterized by a disproportionate increase in exposure with dose escalation, suggesting capacity-limited metabolism.
Table 2: Dose-Dependent Pharmacokinetics of Delavirdine in Combination Therapy
| Parameter | Combination 1 | Combination 2 | Combination 3 |
|---|---|---|---|
| Delavirdine Dose | 600 mg BID | 800 mg BID | 1000 mg BID |
| Amprenavir Dose | 600 mg BID | 600 mg BID | 450 mg BID |
| Delavirdine Cmax | Lowest | Intermediate | Highest (P<0.04) [6] |
| Delavirdine C12 | 3944 ng/mL | Intermediate | 835 ng/mL (P=0.0039) [6] |
| Delavirdine AUC₀–₁₂ | Lowest | Intermediate | Highest (P<0.04) [6] |
| Amprenavir C12 | 412 ng/mL | 434 ng/mL | 536 ng/mL [6] |
The observed nonlinearity is attributed to saturation of CYP3A4 enzymes and potentially P-glycoprotein transport systems [6]. When the delavirdine dose was increased from 600 mg to 1000 mg twice daily (67% increase), the median trough concentration (C12) increased by 472% [6]. This saturation kinetics supports twice-daily dosing despite the relatively short half-life, as adequate trough concentrations are maintained through inhibition of its own metabolic clearance.
Delavirdine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible [7] [1]. The compound is predominantly metabolized through N-desalkylation and pyridine ring hydroxylation, followed by subsequent conjugation [8]. In rat studies, the major metabolites identified included 6'-hydroxy delavirdine and its glucuronide and sulfate conjugates, despyridinyl delavirdine and its conjugate, and desalkyl delavirdine [8]. Only minimal amounts of unchanged drug are excreted renally, with the majority of drug-derived material eliminated fecally [8].
Unlike other NNRTIs, delavirdine functions as a potent CYP3A4 inhibitor, which fundamentally changes its drug interaction profile compared to agents like efavirenz or nevirapine [1]. This inhibition occurs through formation of a metabolic intermediate complex with the heme moiety of CYP3A4, resulting in mechanism-based inactivation. Additionally, delavirdine demonstrates an acute inhibitory effect on CYP3A activity as evidenced by reductions in the urinary ratio of 6-β-hydroxycortisol to free cortisol [7].
Table 3: Clinically Significant Drug Interactions with Delavirdine
| Interacting Drug | Effect on Delavirdine Exposure | Effect on Interacting Drug Exposure | Clinical Recommendation |
|---|---|---|---|
| Didanosine (buffered) | Cmax ↓ 37% (22.4 vs 35.5 μM) when taken together; AUC not significantly different [4] [5] | No significant effect on didanosine PK [4] [5] | Administer together to enhance adherence [4] [5] |
| Rifabutin | Delavirdine levels decreased by 80% [7] | Not reported | Contraindicated [7] [1] |
| Amprenavir | Delavirdine exposure increases with higher delavirdine doses [6] | Minimal change; C12 412-536 ng/mL across combinations [6] | Use 450 mg amprenavir with 1000 mg delavirdine BID [6] |
| Indinavir | Not reported | Increased systemic exposure [1] | Combination removes food restrictions for indinavir [1] |
| Antacids/Gastric pH elevators | Reduced absorption when gastric pH >3 [1] | Not applicable | Separate administration by at least 1 hour [1] |
The interaction with didanosine is particularly important given their frequent coadministration in early HIV regimens. The buffered formulation of didanosine increases gastric pH, which reduces delavirdine absorption due to its pH-dependent solubility [1]. However, at steady-state, this interaction appears less pronounced than after single doses, allowing coadministration to enhance adherence [4] [5].
Delavirdine exhibits pH-dependent absorption characteristics due to its weak basic nature. The solubility of delavirdine decreases significantly as gastric pH rises above 3, resulting in reduced bioavailability under conditions of elevated gastric pH [4] [1]. This property necessitates careful consideration of coadministered agents that affect gastric acidity, including antacids, H2-receptor antagonists, and proton pump inhibitors. The buffered formulation of didanosine was shown to reduce delavirdine Cmax by 37% when administered concomitantly, though the AUC reduction at steady-state was not statistically significant [4] [5].
Unlike many antiretroviral agents, delavirdine absorption is not appreciably affected by food [1]. This provides flexibility in administration without regard to meals, potentially enhancing adherence. Based on the available pharmacokinetic data:
Objective: To characterize the multiple-dose pharmacokinetics of delavirdine and evaluate drug interactions at steady-state.
Study Design: Randomized, open-label, crossover design in HIV-infected patients.
Subjects: HIV-positive adults (18-55 years) within 15% of ideal body weight with documented HIV-1 infection. Typical sample sizes range from 9-17 subjects based on published studies [4] [7].
Dosing Protocol:
Pharmacokinetic Sampling:
Analytical Methods:
Pharmacokinetic Analysis:
Objective: To assess the effect of delavirdine on cytochrome P450 activity and interacting drug pharmacokinetics.
CYP3A Activity Assessment:
Interaction Drug Measurement:
The following diagram illustrates the major metabolic pathways and disposition characteristics of delavirdine, synthesized from animal and human studies:
Figure 1: Delavirdine Metabolism and Disposition Pathways - This diagram illustrates the major metabolic transformations and elimination routes of delavirdine based on preclinical and clinical studies. The drug undergoes extensive hepatic metabolism primarily via CYP3A4, with fecal excretion representing the major elimination pathway [8] [3].
The following workflow depicts a standardized approach for evaluating drug interactions with delavirdine in clinical studies:
Figure 2: Drug-Drug Interaction Study Workflow - This diagram outlines the standardized clinical protocol for assessing drug interactions with delavirdine, incorporating both pharmacokinetic and pharmacodynamic markers of CYP3A activity [4] [7] [1].
The multiple-dose pharmacokinetics of delavirdine are characterized by nonlinear clearance, extensive metabolism via CYP3A4, and a unique profile as a potent enzyme inhibitor rather than inducer. The drug's absorption is highly dependent on gastric pH but unaffected by food, allowing flexible administration. Key considerations for clinical development and study design include:
Although delavirdine is no longer widely used in clinical practice, its unique pharmacokinetic properties continue to offer valuable insights for drug development, particularly in understanding complex drug interactions and nonlinear pharmacokinetics in special populations.
Delavirdine (Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) historically used in combination therapy for Human Immunodeficiency Virus (HIV) infection [1]. Its use has been largely discontinued due to a high pill burden, a low genetic barrier to resistance, and the availability of better-tolerated alternatives [2]. Nevertheless, understanding its pharmacokinetic profile remains relevant for interpreting historical clinical data and for research purposes. Delavirdine exhibits nonlinear pharmacokinetics and significant interpatient variability at steady state, which complicates dosing predictability [3]. Furthermore, as a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) isozyme, it is prone to numerous drug-drug interactions [1] [4]. This application note synthesizes historical pharmacokinetic data and proposes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantifying delavirdine concentrations in human plasma, supporting therapeutic drug monitoring (TDM) in relevant contexts.
Delavirdine's pharmacokinetics are best characterized by a two-compartment model with parallel clearance pathways. Its metabolism is nonlinear, and its oral clearance demonstrates diurnal variation [3]. The following table summarizes its core population pharmacokinetic parameters at steady state.
Table 1: Population Pharmacokinetic Parameters of Delavirdine at Steady-State
| Parameter | Symbol | Mean Value (%CV) | Description |
|---|---|---|---|
| Volume of Distribution (Steady-State) | V~ss~ | 67.6 L (100%) | Total volume of distribution after reaching steady state. |
| Intrinsic Oral Clearance | CL/F | 19.8 L/h (64%) | Nonlinear clearance pathway. |
| First Order Oral Clearance | CL~1~/F | 0.57 L/h (86%) | Linear clearance pathway. |
| Concentration at Half V~max~ | K~m~ | 6.3 μmol/L (69%) | Plasma concentration at which metabolic velocity is half of V~max~. |
Covariate analysis has indicated that race, sex, weight, and age can statistically significantly influence delavirdine's intrinsic clearance. However, these factors do not explain a clinically substantial portion of the overall variability, suggesting that all demographic groups should receive similar mg/kg dosing regimens [3]. The substantial interpatient variability, with percent coefficients of variation (%CV) for key parameters often exceeding 60%, is a primary rationale for considering TDM.
Delavirdine is a potent inhibitor of CYP3A4 and also affects other transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4] [2]. This unique profile as an NNRTI that inhibits, rather than induces, metabolic enzymes results in a distinct drug interaction pattern.
Table 2: Major Drug-Drug Interactions Involving Delavirdine
| Interacting Drug Class | Example Drugs | Effect and Recommendation |
|---|---|---|
| CYP3A4 Inducers | Rifampicin, Rifabutin, Phenytoin, Carbamazepine | Significantly lower delavirdine plasma concentrations. Concomitant use is contraindicated [4]. |
| Protease Inhibitors | Indinavir, Saquinavir, Amprenavir | Delavirdine inhibits CYP3A4-mediated metabolism of PIs, increasing their systemic exposure. This can be leveraged to simplify PI dosing regimens [4]. |
| Acid-Reducing Agents | Antacids, Buffered Didanosine | Reduced gastric acidity decreases delavirdine absorption. Administer delavirdine at least one hour apart [4]. |
The following diagram illustrates the primary metabolic pathways and key interactions of delavirdine in the hepatocyte:
Diagram 1: Delavirdine's primary metabolic pathway is via CYP3A4, which it also inhibits. Absorption is dependent on gastric pH.
While a specific method for delavirdine alone was not found, the following protocol is adapted from modern, validated LC-MS/MS methods for simultaneous determination of antiretroviral drugs in human plasma [5] [6]. This provides a robust and transferable framework.
The following flowchart outlines a proposed protocol for applying delavirdine TDM in a clinical or research setting, from sample collection to dose adjustment.
Diagram 2: TDM workflow for delavirdine. The core decision is based on whether the trough plasma concentration is within the established therapeutic range.
A critical challenge for delavirdine TDM is the lack of a universally established therapeutic range. Efficacy targets were never definitively established, and the correlation between plasma concentrations and clinical outcomes (virologic failure or toxicity) requires further investigation [3]. Dose adjustment should be considered cautiously, primarily in cases of suspected toxicity or after confirming patient adherence and ruling out significant drug-drug interactions.
Although delavirdine is no longer a mainstay of HIV therapy, its complex pharmacokinetic profile serves as a valuable case study. The significant interpatient variability and nonlinear clearance at steady state highlight the potential utility of TDM for optimizing the pharmacokinetics of similarly challenging drugs. The HPLC-MS/MS protocol outlined here, inspired by modern multi-drug panels, provides a sensitive and specific methodology for quantifying delavirdine in biological matrices. Future work should focus on defining robust exposure-response relationships for delavirdine and other NNRTIs to strengthen the evidence base for TDM in antiretroviral therapy.
Delavirdine is a bisheteroarylpiperazine derivative that acts as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket on the p66 subunit, inducing conformational changes that disrupt the enzyme's catalytic site, thereby inhibiting viral DNA synthesis [1] [2].
| Property | Description |
|---|---|
| Generic Name | Delavirdine [1] [2] |
| Brand Name | Rescriptor [1] [3] |
| Molecular Formula | C({22})H({28})N({6})O({3})S [1] [2] |
| CAS Number | 136817-59-9 (free base); 147221-93-0 (mesylate salt) [1] [4] |
| Mechanism of Action | Non-nucleoside reverse transcriptase inhibitor (NNRTI) [1] [2] |
| Target | HIV-1 Reverse Transcriptase [2] |
| IC(_{50}) | 0.26 μM (HIV-1 RT) [4] |
The approved clinical regimen was 400 mg orally three times a day, used in combination with other antiretroviral agents [5] [3]. Its pharmacokinetics are complex, characterized by non-linearity and a significant drug interaction profile.
| Parameter | Details |
|---|---|
| Dosage & Administration | 400 mg orally three times a day (TDS) [5]. Must be used in combination with other antiretrovirals [5]. |
| Absorption | Rapid absorption (T(_{max}) ~1 hour). Bioavailability ~85% [1]. |
| Food Effect | Can be taken with or without food [5]. |
| Distribution | Extensive plasma protein binding (~98%) [1] [2]. |
| Metabolism | Extensively metabolized by hepatic cytochrome P450, primarily CYP3A4 [1] [6]. |
| Elimination | Eliminated via feces (57-70%) and urine (25-36%). Half-life ~5.8 hours [5] [2] [7]. |
| Key Interactions | Potent inhibitor of CYP3A4. Contraindicated with drugs metabolized by this pathway [5] [1]. |
Delavirdine has a low genetic barrier to resistance. Single amino acid substitutions can rapidly emerge, leading to treatment failure and cross-resistance to other NNRTIs [1].
| Mutation | Impact |
|---|---|
| K103N | Confers broad cross-resistance to other NNRTIs (e.g., nevirapine, efavirenz) [1]. |
| Y181C | Reduces binding affinity of delavirdine to the reverse transcriptase enzyme [1]. |
| Y188L | Associated with high-level resistance to delavirdine [1]. |
| P236L | A less common mutation specific to delavirdine resistance [1]. |
This protocol assesses the concentration-dependent inhibition of HIV-1 reverse transcriptase enzyme activity by delavirdine [4].
This protocol evaluates the in vitro metabolic stability of delavirdine, which is primarily metabolized by CYP3A4 [1] [6].
The diagram below illustrates the primary metabolic pathway and key drug-drug interactions (DDIs) of delavirdine, which are central to its clinical profile.
Delavirdine serves as a historically important NNRTI for research into antiviral mechanisms and pharmacokinetic challenges. The 400 mg TDS regimen highlights the evolution of antiretroviral therapy from multiple daily dosing to simpler, more efficacious regimens. Research on delavirdine provides valuable insights for developing safer antiviral drugs with optimized metabolic profiles and minimized drug-drug interactions.
The preparation of a delavirdine dispersion is a specific method to aid oral administration. The key characteristics and requirements for this process are summarized in the table below.
| Attribute | Specification for 100 mg Tablets | Specification for 200 mg Tablets |
|---|---|---|
| Dosage | 400 mg (four 100 mg tablets) three times daily [1] | 400 mg (two 200 mg tablets) three times daily [1] |
| Dispersion in Water | Allowed. Disperse in at least 3 oz (approx. 90 mL) of water [1]. | Not allowed. Must be swallowed as intact tablets [1]. |
| Dispersion Protocol | Yes (see detailed protocol below). | Not applicable. |
| Administration with Food | Can be administered with or without food [1]. | Can be administered with or without food [1]. |
| Concomitant Use with Antacids | Administer antacids at least 1 hour apart from delavirdine [1]. | Administer antacids at least 1 hour apart from delavirdine [1]. |
The following is a step-by-step methodology for the preparation and administration of a delavirdine dispersion using the 100 mg tablets, as derived from manufacturer instructions [1] [2].
1. Materials * Four delavirdine 100 mg tablets. * A clean glass containing at least 3 ounces (approximately 90 mL) of water. * A stirring utensil.
2. Procedure 1. Dispersion: Add four 100 mg tablets to the glass of water [1]. 2. Hydration: Allow the tablets to stand in the water for a few minutes [1]. 3. Mixing: Stir the mixture until a uniform dispersion is achieved [1]. 4. Administration: Consume the entire dispersion promptly after preparation [1]. 5. Rinse: To ensure the complete dose is administered, rinse the glass with an additional small amount of water and swallow the rinse [1].
The workflow for this protocol is as follows:
For research and development purposes, the following points are crucial:
Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a bis(heteroaryl)piperazine derivative, delavirdine exhibits unique physicochemical properties that significantly influence its absorption profile. The molecule is classified as a weak base with pH-dependent solubility, demonstrating high solubility in acidic environments (2,942 mcg/mL at pH 1.0) but substantially reduced solubility under neutral conditions (0.81 mcg/mL at pH 7.4). This characteristic creates a critical dependency on gastric acidity for adequate dissolution and subsequent systemic absorption [1] [2].
The clinical significance of delavirdine's pH-dependent solubility becomes particularly evident in patients with gastric hypoacidity or achlorhydria, conditions characterized by reduced or absent gastric acid production. Achlorhydria can occur spontaneously in HIV-infected populations or result from medical interventions such as chronic antacid use, H2-receptor antagonist therapy, or proton pump inhibitor administration. Under these conditions, the bioavailability of delavirdine decreases substantially due to incomplete dissolution in the gastrointestinal tract, potentially leading to subtherapeutic plasma concentrations and compromised virologic control [3] [4]. This application note comprehensively addresses the mechanistic basis, clinical evidence, and practical protocols for optimizing delavirdine absorption through co-administration with acidic beverages in this special population.
The foundational clinical investigation examining delavirdine pharmacokinetics in gastric hypoacidity was a matched cohort study conducted by Shelton et al. (2003) that enrolled 21 HIV-infected subjects (11 with gastric hypoacidity and 10 with normal gastric acidity). Participants received delavirdine 400 mg three times daily with either water or an acidic beverage (typically orange juice) in a crossover design. Pharmacokinetic parameters were determined over 8 hours after 14 days of each treatment, with simultaneous measurement of gastric pH [3] [5].
The results demonstrated that subjects with gastric hypoacidity exhibited approximately 50% reduction in key delavirdine exposure parameters when the medication was administered with water compared to subjects with normal gastric acidity. Specifically, decreases were observed in maximum plasma concentration (C~max~), area under the curve from 0-8 hours (AUC~0→8h~), and minimum concentration (C~min~). Concurrently, the extent of delavirdine metabolism was higher in hypoacidic subjects, suggesting that reduced absorption led to proportionally greater metabolism of the absorbed drug. Importantly, administration with orange juice significantly lowered mean gastric pH and enhanced delavirdine absorption by 50% to 70% in subjects with gastric hypoacidity, while having only marginal effects in subjects with normal gastric acidity [3].
Table 1: Pharmacokinetic Parameters of Delavirdine (400 mg) Under Different Gastric Conditions
| Patient Group | Administration | C~max~ | AUC~0→8h~ | C~min~ | Gastric pH |
|---|---|---|---|---|---|
| Gastric hypoacidity | With water | ↓ ~50% | ↓ ~50% | ↓ ~50% | >3 |
| Gastric hypoacidity | With acidic beverage | ↑ 50-70% | ↑ 50-70% | ↑ 50-70% | Reduced |
| Normal acidity | With water | Reference | Reference | Reference | Normal |
| Normal acidity | With acidic beverage | Minimal change | Minimal change | Minimal change | Slightly reduced |
The physicochemical basis for the observed pharmacokinetic differences lies in delavirdine's molecular structure and ionization behavior. As a weak base with pK~a~ values in the acidic range, delavirdine remains predominantly ionized and soluble at low pH levels. However, as pH increases above 3, the compound transitions to its non-ionized form, which has extremely poor aqueous solubility. This explains why patients with gastric pH >3 experience significantly reduced absorption [1] [2].
Acidic beverages such as orange juice (pH ~3.5-4.0) and cranberry juice (pH ~2.3-2.5) create a localized acidic microenvironment in the stomach, facilitating delavirdine dissolution before gastric emptying and intestinal absorption. It is important to note that while acidic beverages substantially improve absorption in hypoacidic patients, they do not completely normalize delavirdine exposure to levels observed in patients with normal gastric acidity. This suggests that factors beyond gastric dissolution, potentially including intestinal permeability or first-pass metabolism, may contribute to the remaining differential [3] [4].
Objective: To evaluate the effects of acidic beverage co-administration on delavirdine pharmacokinetics in subjects with gastric hypoacidity.
Subject Selection:
Study Design:
Pharmacokinetic Sampling:
Table 2: Pharmacokinetic Analysis Parameters for Delavirdine
| Parameter | Definition | Calculation Method |
|---|---|---|
| C~max~ | Maximum observed plasma concentration | Direct observation from concentration-time data |
| T~max~ | Time to reach C~max~ | Direct observation from concentration-time data |
| AUC~0→8h~ | Area under the concentration-time curve from 0 to 8 hours | Linear trapezoidal method |
| C~min~ | Trough concentration at 8 hours post-dose | Measured value at 8 hours |
| t~1/2~ | Apparent terminal elimination half-life | ln(2)/λ~z~, where λ~z~ is the terminal rate constant |
Chromatographic System:
Mobile Phase:
Detection:
Sample Preparation:
Validation Parameters:
Methodology:
Timing:
Pharmacokinetic Analysis:
Acceptance Criteria:
Exploratory Analyses:
Based on the seminal study by Shelton et al., researchers should anticipate:
The experimental workflow for assessing the impact of acidic beverages on delavirdine absorption in achlorhydria can be visualized as follows:
Based on the evidence and pharmacological principles, the following clinical protocol is recommended for managing delavirdine administration in patients with suspected or confirmed gastric hypoacidity:
Patient Assessment:
Administration Guidelines:
Monitoring Parameters:
Elderly Patients: Delavirdine has not been specifically studied in elderly populations. Age-related decreases in gastric acid production may increase the prevalence of hypoacidity in this population, warranting more frequent assessment of gastric function or empirical use of acidic beverages.
Hepatic Impairment: Delavirdine is primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6). Patients with hepatic impairment may experience reduced clearance and consequently higher exposure; however, the impact on absorption remains dependent on gastric acidity.
Drug Interactions: Delavirdine is a potent inhibitor of CYP3A4 and has numerous clinically significant drug interactions. Importantly, medications that increase gastric pH (antacids, H2-receptor antagonists, proton pump inhibitors) should be administered separately from delavirdine. Additionally, inducers of CYP3A4 (rifampin, carbamazepine, phenytoin) may significantly reduce delavirdine concentrations and should be avoided [6] [7] [4].
The metabolic pathways and drug interaction profile of delavirdine can be visualized as follows:
The official prescribing information for Rescriptor (this compound) includes specific guidance regarding administration in achlorhydric patients:
This statement acknowledges the theoretical basis and clinical observations supporting the practice while noting the limited controlled trial data. The recommended dosage remains 400 mg (four 100 mg or two 200 mg tablets) three times daily regardless of administration with acidic beverages, as the intervention is intended to normalize absorption rather than permit dose adjustment.
The co-administration of delavirdine with acidic beverages in patients with gastric hypoacidity represents a targeted pharmacokinetic optimization strategy based on sound physicochemical principles and clinical evidence. This approach demonstrates how understanding a drug's pH-dependent solubility can inform practical clinical interventions to overcome absorption barriers in special populations.
Future research directions should include:
This protocol outlines a clinical study design to evaluate the pharmacokinetic interaction between two antiretroviral drugs, based on a published methodology [1].
| Protocol Element | Description |
|---|---|
| Study Design | Prospective, open-label, randomized, two-sequence, two-period, multiple-dose study [1] |
| Subjects | 18 healthy male volunteers (aged 18-50) [1] |
| Interventions | Sequence A (n=9): Drug A (600 mg twice daily) for 10 days, then Drug A + Drug B (600 mg twice daily) for 10 days. Sequence B (n=9): Drug B (600 mg twice daily) for 10 days, then Drug B + Drug A (600 mg twice daily) for 10 days [1]. | | Pharmacokinetic Evaluation | Intensive 24-hour plasma sampling on Day 10 (monotherapy) and Day 20 (combination therapy) [1]. | | Safety Assessment | Physical exam, ECG, lab tests at baseline; recording of adverse events throughout the study [1]. | | Bioanalytical Method | Simultaneous quantification of both drugs in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection [1]. |
The workflow for this pharmacokinetic study is summarized in the diagram below:
Figure 1: Workflow for a two-sequence pharmacokinetic interaction study.
Contemporary guidelines for managing virologic failure emphasize strategies that are more effective and safer than historical delavirdine-based regimens.
| Scenario | Recommended Regimen Construct | Key Considerations |
|---|---|---|
| General Approach | 2 fully active drugs, with at least one having a high resistance barrier (e.g., DTG or DRV/r) [3]. | Preferred strategy per most guidelines. |
| NRTI Resistance | DTG + DRV/r (NRTI-sparing) [3]. | Effective even with extensive NRTI resistance [3]. |
| Complex Multi-Drug Resistance | Novel Agents & Strategies: • Long-acting fusion inhibitors (e.g., Albuvirtide (ABT)) [6]. • Capsid inhibitors, other entry inhibitors [3]. • Clinical trials for investigational agents [3]. | Requires expert consultation. ABT has shown success in cases with INSTI resistance [6]. |
While delavirdine has historical significance, its clinical use is obsolete. Modern salvage therapy for HIV is guided by genotypic resistance testing and utilizes potent, high-barrier agents like dolutegravir and darunavir. The provided protocol remains valuable as a template for designing rigorous pharmacokinetic studies of new drug combinations.
Delavirdine mesylate is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) specifically active against HIV-1. Its chemical name is piperazine, 1-[3-[(1-methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate, with a molecular formula of C₂₂H₂₈N₆O₃S•CH₄O₃S and a molecular weight of 552.68 [1]. Delavirdine exhibits nonlinear pharmacokinetics with oral clearance decreasing approximately 22-fold as the daily dose increases from 60 to 1,200 mg, resulting in a half-life that ranges from 2 to 11 hours (mean 5.8 hours at 400 mg three times daily) [2] [1].
Despite its initial approval for HIV treatment, delavirdine's clinical use has become increasingly limited due to several factors: high pill burden (400mg three times daily), suboptimal potency compared to other NNRTIs, and the availability of more convenient regimens with superior efficacy [3]. Clinical guidelines no longer recommend delavirdine as part of initial antiretroviral regimens, though it remains important from a pharmacological perspective due to its unique drug interaction profile [3].
Delavirdine exerts its antiviral effect through allosteric inhibition of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors that compete with natural nucleotides, delavirdine binds directly to a specific hydrophobic pocket near the enzyme's active site, inducing conformational changes that disrupt its catalytic function [4]. This binding is non-competitive with respect to template:primer or deoxynucleoside triphosphates and exhibits high specificity for HIV-1 reverse transcriptase, with minimal inhibition of HIV-2 RT or human cellular DNA polymerases α, γ, or δ [2] [1]. The compound demonstrates in vitro anti-HIV-1 activity with IC₅₀ values ranging from 0.005 to 0.030 μM for laboratory isolates and a mean IC₅₀ of 0.038 μM for clinical isolates [1].
Delavirdine undergoes extensive hepatic metabolism primarily via the cytochrome P450 3A (CYP3A) system, with minor contributions from CYP2D6 [1]. Its pharmacokinetic profile is characterized by:
Table 1: Key Pharmacokinetic Parameters of Delavirdine at 400mg Three Times Daily
| Parameter | Value | Comments |
|---|---|---|
| Cₘₐₓ | 35 ± 20 μM | Wide interindividual variability |
| AUC | 180 ± 100 μM·h | Nonlinear kinetics observed |
| Cₘᵢₙ | 15 ± 10 μM | Trough concentration |
| Tₘₐₓ | ~1 hour | Rapid absorption |
| Half-life | 5.8 hours (range 2-11) | Dose-dependent |
| Protein binding | ~98% | Primarily albumin |
Delavirdine exhibits a unique interaction profile among NNRTIs, functioning as a potent inhibitor rather than an inducer of cytochrome P450 enzymes. It significantly inhibits CYP3A4 and, to a lesser extent, CYP2C9, CYP2D6, and CYP2C19 [5] [1]. This inhibition is reversible within approximately one week after discontinuation [1]. This pharmacodynamic characteristic fundamentally differentiates delavirdine from other agents in its class and forms the basis for its distinctive drug interaction profile.
The following diagram illustrates delavirdine's primary metabolic interactions and their clinical consequences:
Diagram 1: Delavirdine's Primary Drug Interaction Mechanisms. The diagram illustrates delavirdine's dual role as both a substrate and inhibitor of cytochrome P450 enzymes, and its pH-dependent absorption characteristics.
Delavirdine participates in numerous clinically significant drug interactions that require careful management. These interactions can be categorized by their mechanism and clinical importance:
Table 2: Significant Delavirdine Drug Interactions and Management Recommendations
| Interacting Drug Class | Examples | Mechanism | Effect | Management Recommendation |
|---|---|---|---|---|
| Potent CYP3A4 Inducers | Rifampin, Rifabutin, Phenytoin, Carbamazepine, Phenobarbital | Increased delavirdine metabolism | 5-fold increase in delavirdine clearance; 80% reduction in AUC [6] [7] | Contraindicated. Avoid coadministration due to risk of therapeutic failure [8] |
| Protease Inhibitors | Indinavir, Saquinavir, Nelfinavir | CYP3A4 inhibition by delavirdine | Increased protease inhibitor exposure: Indinavir AUC , Cₘᵢₙ ↑118%; Saquinavir AUC ↑120% [5] [1] | Consider dose reduction of protease inhibitor; monitor for toxicity [5] |
| Acid-Reducing Agents | Antacids, H₂-receptor antagonists, Proton pump inhibitors | Increased gastric pH reduces delavirdine solubility | Decreased delavirdine absorption and bioavailability [5] [8] | Separate administration by at least 1 hour; use with acidic beverage in achlorhydria [8] |
| Contraindicated CYP3A4 Substrates | Cisapride, Pimozide, Astemizole, Terfenadine, Ergot alkaloids, Midazolam, Triazolam | Inhibition of metabolism by delavirdine | Potential for serious/life-threatening reactions: arrhythmias, respiratory depression, ergotism [3] [8] | Strictly contraindicated. Consider alternative agents [8] |
| Didanosine | Buffered didanosine formulation | pH-dependent interaction | Reduced delavirdine absorption [5] [1] | Administer at least 1 hour apart [5] |
Objective: To evaluate the effect of a concomitant drug on steady-state delavirdine pharmacokinetics.
Methodology:
Endpoint Analysis:
Objective: To characterize delavirdine's inhibition potential against major cytochrome P450 enzymes.
Methodology:
Key Findings:
Objective: To evaluate delavirdine plasma protein binding using equilibrium dialysis.
Methodology:
Validation Parameters:
While routine therapeutic drug monitoring of delavirdine is not standard practice, specific clinical scenarios warrant consideration of plasma level assessment:
The target therapeutic range for delavirdine is based on steady-state trough concentrations (Cₘᵢₙ) approximately 15 ± 10 μM observed in clinical trials with the 400mg three times daily regimen [1].
Hepatic Impairment: Delavirdine pharmacokinetics have not been formally studied in hepatic impairment. Given its extensive hepatic metabolism, patients with liver dysfunction may experience increased drug exposure and require enhanced monitoring [1].
Renal Impairment: Less than 5% of unchanged delavirdine is excreted renally, suggesting dosage adjustment may not be necessary in renal impairment. However, formal studies are lacking [1].
Achlorhydria: Patients with reduced gastric acidity should take delavirdine with an acidic beverage such as orange or cranberry juice to enhance solubility and absorption [8].
The most frequently observed adverse effect of delavirdine is skin rash, occurring in up to 20% of patients, typically within 1-3 weeks of treatment initiation [2] [9]. Most rashes are mild to moderate and resolve within 3-14 days without treatment discontinuation. However, severe skin reactions accompanied by fever, blistering, oral lesions, conjunctivitis, swelling, or muscle/joint aches require immediate drug discontinuation and medical evaluation [2].
Other commonly reported adverse effects include headache, fatigue, nausea, diarrhea, and elevations in hepatic transaminases [9]. The unique toxicity profile of delavirdine should be considered when co-prescribing with other agents having overlapping adverse effects.
Delavirdine's complex drug interaction profile presents both challenges and opportunities in drug development:
Clinical Development: Comprehensive drug-drug interaction studies should be conducted early in development to identify potential interactions with commonly co-prescribed medications in the target population [5]
Labeling Considerations: The delavirdine package insert contains extensive contraindications and warnings regarding drug interactions, particularly with CYP3A4 inducers and substrates with narrow therapeutic indices [1] [8]
Therapeutic Optimization: Delavirdine's unique property as a CYP3A4 inhibitor has been explored as a potential pharmacokinetic enhancer for other antiretrovirals, similar to the use of ritonavir and cobicistat [5]
Post-Marketing Surveillance: Continued vigilance for previously unrecognized interactions is essential, particularly as new medications are introduced that might share metabolic pathways with delavirdine
Delavirdine presents a complex drug interaction profile characterized by its dual role as both a substrate and inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Its inhibition profile distinguishes it from other NNRTIs and creates unique considerations for clinical management. The most significant interactions involve concomitant use with potent enzyme inducers such as rifamycins and anticonvulsants, which substantially reduce delavirdine exposure and compromise efficacy.
Successful management of delavirdine therapy requires comprehensive medication review, appropriate timing of administration relative to acid-reducing agents, and vigilant therapeutic monitoring when used with protease inhibitors and other CYP3A4 substrates. Although delavirdine's clinical use has declined with the availability of better-tolerated regimens with more favorable interaction profiles, understanding its interaction mechanisms remains valuable for clinical pharmacologists and researchers studying antiretroviral drugs.
The table below summarizes the available quantitative data on Delavirdine's inhibitory activity.
| Parameter | Value / Range | Context | Source |
|---|---|---|---|
| In vitro IC₅₀ | 0.008 - 0.9 µM | Against laboratory strains of HIV-1 in various cell culture studies [1] | |
| In vitro IC₉₀ | ~0.1 µM | Serum levels of 10 µM are 100-fold above the in vitro IC₉₀ activity [2] [3] | |
| Achievable Serum Level | ~10 µM | Trough concentration in plasma [2] [3] | |
| Therapeutic Margin | ~100-fold | Ratio of achievable serum level (10 µM) to in vitro IC₉₀ (~0.1 µM) [2] [3] |
This detailed protocol is adapted from a published FRET-based assay suitable for high-throughput screening of HIV-1 RT inhibitors, including NNRTIs like Delavirdine [4]. The following diagram outlines the core workflow and principle of the assay.
Diagram Overview: The workflow involves preparing a primer/template (p/t) duplex labeled with donor (TMR) and acceptor (Cy5) fluorophores. The complex is formed with HIV-1 RT, pre-incubated with the test inhibitor, and polymerization is initiated by adding dNTPs. As the primer extends, the increased distance between fluorophores causes a decrease in FRET efficiency, which is monitored in real-time [4].
Delavirdine demonstrates clinical synergy with nucleoside analogues like zidovudine (ZDV) and didanosine (ddI). Studies note a better and more sustained improvement in surrogate markers (CD4 counts, viral RNA levels) when Delavirdine is combined with a nucleoside RTI, particularly in treatment-naive patients or those sensitive to the nucleoside agent [2] [3] [1]. This supports its use in combination antiretroviral therapy.
The search results did not contain a direct measurement of this compound's IC50 in the described FRET assay or other enzymatic assays. To find this specific information, you could:
Q1: What is the primary mechanism behind the delavirdine-didanosine interaction? The interaction is physicochemical, not metabolic. Delavirdine mesylate requires an acidic environment for optimal dissolution and absorption [1]. Didanosine (specifically, the older buffered tablet formulation) contains antacid buffers to protect it from gastric acid. Concurrent administration raises the gastric pH, which can significantly reduce the solubility and subsequent absorption of delavirdine [2] [3].
Q2: Does this interaction occur with all didanosine formulations? The documented interaction is most pronounced with the buffered tablet and powder formulations of didanosine. The modern enteric-coated (EC) capsule (Videx EC) is designed to dissolve in the intestine, not the stomach. While the EC formulation may lessen the interaction by bypassing gastric pH alteration, the definitive study was conducted with the buffered formulation. A prudent approach is to apply the same dosing separation until specific studies with the EC capsule confirm its lack of interaction [4] [5].
Q3: What is the clinical significance of this interaction based on available studies? The clinical significance depends on the dosing regimen:
Q4: Is delavirdine still available for clinical use? No. Delavirdine (Rescriptor) is no longer marketed in the United States [6]. This guide is intended for historical and research purposes to understand drug interaction principles.
The following tables summarize key quantitative findings from pivotal clinical studies on this interaction.
Table 1: Single-Dose Pharmacokinetic Study Data (n=12) [2] [3] This crossover study evaluated the interaction after a single dose of this compound (400 mg) and didanosine (125-200 mg as buffered tablets).
| Treatment Protocol | Delavirdine Cmax (µM) | Delavirdine AUC₀→∞ (µM•h) | Didanosine Cmax (µM) | Didanosine AUC₀→∞ (µM•h) |
|---|---|---|---|---|
| Drugs Given Alone | 7.22 ± 4.0 | 22.5 ± 14 | 4.65 ± 2.0 | 7.93 ± 3.9 |
| Drugs Given Concurrently | 3.51 ± 1.9 | 14.0 ± 5.7 | 3.22 ± 0.59 | 6.54 ± 2.3 |
| % Change | ⭣ 51% | ⭣ 38% | ⭣ 31% | ⭣ 18% |
Table 2: Multiple-Dose Pharmacokinetic Study Data (n=9) [1] This steady-state study evaluated HIV-infected patients stabilized on didanosine, with delavirdine added (400 mg every 8 hours).
| Treatment Protocol | Delavirdine Cmax (µM) | Delavirdine AUC (µM•h) |
|---|---|---|
| Baseline (Didanosine alone) | 35.5 ± 17 | 153 ± 79 |
| Drugs Taken Together | 22.4 ± 11 | 114 ± 56 |
| % Change / p-value | ⭣ 37% (p=0.045) | ⭣ 25% (p=0.181) |
Key Experimental Protocol: Single-Dose Crossover Study [2] [3]
The diagrams below illustrate the interaction mechanism and the recommended dosing protocols derived from the studies.
It is critical to note that delavirdine has been discontinued and is no longer available in the US market [6]. Furthermore, the buffered didanosine tablet formulation used in these studies has also been largely superseded by the enteric-coated (EC) capsule [4] [5].
The scientific principles of pH-dependent drug interactions remain highly relevant for pharmaceutical research and development. This case study provides a valuable framework for investigating and managing similar interactions, especially during the development of new oral drugs where gastric pH is a critical factor for absorption.
Q: Why does the dissolution of Delavirdine Mesylate 200 mg tablets decrease after exposure to high humidity?
A: The decrease is due to a moisture-mediated solid-state interaction between the drug's acid salt and the disintegrant, which is a general phenomenon that can affect any acid salt of a free base drug [1] [2].
The core issue involves a chemical reaction within the tablet matrix, visualized in the diagram below.
The key experimental evidence supporting this mechanism is summarized in the table below.
| Analysis Method | Key Finding | Quantitative Result |
|---|---|---|
| 13C CP/MAS NMR [1] [2] | Detected form change from mesylate salt to free base in the tablet matrix. | ~30% conversion to free base. |
| FT-IR Spectroscopy [1] [2] | Demonstrated solid-state reaction between freed methanesulfonic acid and carboxylate groups on croscarmellose sodium. | N/A (Reaction confirmed) |
| Karl Fischer Titration [1] [2] | Correlated the dissolution decrease with the amount of water present in the tablet. | The effect is related to the water content. |
Q: What methodologies can be used to investigate this issue?
Here are the key experimental protocols from the research, suitable for a troubleshooting context [1] [2].
1. Dissolution Testing
2. Monitoring Solid-State Form Change
3. Investigating Drug-Excipient Interaction
Q: Is this stability issue specific to this compound? A: No. The study concludes that this is a general phenomenon with the potential to occur for any acid salt of a free base when formulated with a disintegrant like croscarmellose sodium that has reactive sites [1].
Q: What is the primary role of water in this mechanism? A: Water acts as both a reaction medium and a plasticizer for the disintegrant. It facilitates the mobility of ions and molecules, enabling the disproportionation reaction and the protonation of the disintegrant [1] [2].
Q: What are the two main factors causing the dissolution failure? A:
Based on the mechanism, your support center could guide researchers to:
Q1: What is the core issue with Delavirdine's solubility? Delavirdine has pH-dependent solubility. It is more soluble in an acidic environment. When the stomach's pH is raised (e.g., by buffered medications like didanosine), Delavirdine's absorption can be significantly reduced [1].
Q2: What is a proven immediate strategy to avoid this interaction? A clinical study demonstrated that administering Delavirdine at least one hour before a buffered drug like didanosine successfully avoided the interaction and prevented the reduction in Delavirdine exposure [1].
Q3: What are the modern formulation strategies to overcome poor solubility? For BCS Class II/IV drugs like Delavirdine (poor solubility, high permeability), advanced drug delivery strategies can be employed [2]. The table below summarizes the key approaches:
| Strategy | Category | Key Components / Techniques | Mechanism of Action |
|---|---|---|---|
| Lipid-Based Drug Delivery Systems [2] | Modern / Formulation | SMEDDS, SNEDDS, Liposomes, Emulsions | Improves solubility & permeability via encapsulation in lipid matrices; enhances lymphatic transport [2]. |
| Polymer-Based Nanocarriers [2] | Modern / Formulation | Dendrimers, Polymeric Micelles, Nanoparticles | Enhances drug stability & solubility; controls release profile; can inhibit efflux transporters [2]. |
| Pharmaceuticaly Engineered Crystals [2] | Modern / Solid-State | Nanocrystals, Cocrystal Technology | Increases surface area-to-volume ratio (nanocrystals) or modifies solid-state properties (cocrystals) to enhance dissolution rate & solubility [2]. |
| Solid Dispersions [2] | Traditional / Solid-State | Dispersion of API in polymer carrier (e.g., via spray drying, hot-melt extrusion) | Creates amorphous form of drug with higher energy & solubility than crystalline form; polymer inhibits recrystallization [2]. |
| Salt Formation [2] | Traditional / Chemical | Conversion to a salt form (e.g., Delavirdine Mesylate) | Alters the drug's physicochemical properties, typically improving its solubility and dissolution rate in aqueous media [2]. |
| P-gp & CYP3A4 Inhibitors [2] | Adjuvant | Co-administration of specific inhibitors | For drugs that are P-gp/CYP3A4 substrates, inhibits efflux & metabolism to enhance bioavailability [2]. |
This protocol is essential for understanding the baseline behavior of Delavirdine under different pH conditions, which will inform your formulation strategy [5].
Objective: To determine the solubility and chemical stability of Delavirdine across the physiologically relevant pH range.
Materials:
Method:
For enabling formulations like amorphous solid dispersions, traditional "sink conditions" may not apply. This protocol guides you in setting up a relevant dissolution test [6].
Objective: To develop a dissolution method that can detect performance changes in a Delavirdine formulation, particularly one designed to enhance solubility.
Materials:
Method:
The following diagram illustrates the logical workflow for troubleshooting and formulating a strategy to overcome Delavirdine's solubility limitations.
Experimental Workflow for Overcoming Solubility Limitations
When working on formulations to improve Delavirdine's solubility, keep these points in mind:
Q1: What is the fundamental cause of the dissolution failure in delavirdine mesylate tablets containing croscarmellose sodium (CCS)?
Q2: Is this incompatibility issue unique to this compound?
Q3: What is the impact of this interaction on the drug product?
Q4: How can this incompatibility be mitigated during formulation development?
Objective: To confirm whether a solid-state interaction with croscarmellose sodium is causing a dissolution slowdown in a formulated product.
Materials & Methods:
The following workflow outlines the key steps for this investigation:
Objective: To proactively identify potential incompatibilities between a new drug substance and croscarmellose sodium (or other excipients) during early formulation development.
Materials & Methods:
Table 1: Example Composition for Excipient Compatibility Blends [3]
| Ingredient | Function | Blend 1 (% w/w) | Blend 2 (% w/w) | Blend 3 (% w/w) |
|---|---|---|---|---|
| API | Active Ingredient | 5.0 | 5.0 | 5.0 |
| Microcrystalline Cellulose | Diluent | 85.5 | 86.0 | 85.5 |
| Croscarmellose Sodium | Disintegrant | 4.0 | 4.0 | - |
| Crospovidone | Disintegrant | - | - | 4.0 |
| Magnesium Stearate | Lubricant | 0.5 | 0.5 | 0.5 |
| Stearic Acid | Lubricant | 5.0 | - | 5.0 |
| Hydroxypropyl Cellulose (HPC) | Binder | - | 4.5 | - |
Problem: Low assay recovery during HPLC analysis of a formulation containing CCS, due to ionic interaction (ion-pairing) between the drug and CCS in the analytical solution [3].
Solution: Modify the HPLC diluent to disrupt the ionic interaction.
Table 2: Summary of the this compound - CCS Interaction Study [1] [2]
| Aspect Investigated | Method Used | Key Finding |
|---|---|---|
| Dissolution Extent | USP Apparatus 2 (Paddle) | Substantially decreased after exposure to high humidity. |
| Form Conversion | 13C CP/MAS NMR | ~30% conversion from this compound to its free base in the tablet matrix. |
| Solid-State Reaction | FT-IR Spectroscopy | Reaction between freed methanesulfonic acid and carboxyl sites on CCS. |
| Role of Water | Karl Fischer Titration + FT-IR | Acts as a plasticizer for CCS and a reaction medium, facilitating proton transfer. |
Table 3: Common Reactive Impurities in Excipients and Their Effects [3] [6]
| Reactive Impurity | Typical Source in Excipients | Potential Interaction with API |
|---|---|---|
| Peroxides | Crospovidone, HPC, Povidone | Can cause oxidative degradation (e.g., formation of N-oxides). |
| Aldehydes (e.g., Formaldehyde) | Various excipients | Can react with primary amine groups to form dimeric degradants. |
| Reducing Sugars | Lactose Monohydrate | Can undergo Maillard reaction with primary amines. |
What causes Delavirdine's nonlinear pharmacokinetics? Delavirdine exhibits nonlinear pharmacokinetics because it inhibits the cytochrome P450 (CYP) 3A4 enzyme that is primarily responsible for its own metabolism [1] [2]. This self-inhibition means that as the dose increases, the metabolic clearance decreases, leading to a more than proportional increase in systemic exposure (AUC) [3] [1].
What are the key clinical implications of this nonlinearity? The main implication is large interpatient variability in drug concentrations, even after adjusting for factors like body weight [3]. This variability supports the potential utility of therapeutic drug monitoring (TDM) for patients taking Delavirdine, especially given its narrow therapeutic index and potential for cardiac side effects [3] [4].
Which factors significantly influence Delavirdine pharmacokinetics? While race and sex were identified as statistically significant covariates in a population pharmacokinetic model, they do not explain a large portion of the overall variability [3]. Therefore, men and women of different races should receive the same mg/kg dosage regimens [3]. The model also found that Delavirdine's oral clearance exhibits a diurnal (daily) variation, which should be considered in study design and TDM [3].
What are the critical drug interactions to manage? Delavirdine is susceptible to two major types of interactions:
| Parameter | Mean Value (% Coefficient of Variation) | Notes / Conditions |
|---|---|---|
| Volume of Distribution (Steady State) | 67.6 L (100%) [3] | |
| Intrinsic Oral Clearance | 19.8 L/h (64%) [3] | Nonlinear, decreases with increasing dose [1] |
| First-Order Oral Clearance | 0.57 L/h (86%) [3] | |
| Apparent Clearance (N-delavirdine) | 29.7 L/h (42%) [3] | Metabolite |
| Elimination Half-Life | 5.8 hours [1] | Dose-dependent; range 2-11 hours [1] |
| Protein Binding | ~98% [1] | Primarily to albumin |
| Cmax (Steady State) | 35 ± 20 µM [1] | After 400 mg three times daily |
| Trough (Cmin) | 15 ± 10 µM [1] | After 400 mg three times daily |
Here are detailed methodologies for key experiments cited in the FAQs, which you can adapt for your research.
This methodology is based on the analysis of data from the AIDS Clinical Trials Group (ACTG) 260 and 261 studies [3].
This protocol is modeled after a study investigating the interaction between delavirdine and amprenavir [5].
The diagram below illustrates key experimental factors and a critical safety consideration for working with Delavirdine.
The diagram highlights three critical factors to control or monitor in your experiments with Delavirdine [3] [2]:
Recent research indicates that Delavirdine, at concentrations similar to therapeutic plasma levels (7–30 µM), carries a risk of cardiotoxicity [4]. The diagram shows the proposed mechanism: Delavirdine blocks the hERG potassium channel, which delays cardiac repolarization (prolonging the action potential). This creates a substrate that can lead to serious arrhythmias. This risk is particularly relevant for patients with pre-existing heart conditions or those on other medications metabolized by specific CYP450 isoforms.
Q: What are the primary resistance mutations for Delavirdine (DLV) and how prevalent are they?
The most common resistance mutations for DLV are K103N and Y181C in the HIV-1 reverse transcriptase. These often emerge rapidly during DLV monotherapy and confer cross-resistance to other NNRTIs [1] [2].
Table 1: Primary Delavirdine Resistance Mutations
| Mutation | Prevalence in DLV Failures | Impact on DLV Susceptibility | Cross-Resistance to other NNRTIs |
|---|---|---|---|
| K103N | Predominant mutation [1] | High-level resistance [1] [2] | Confers cross-resistance to nevirapine (NVP) and efavirenz (EFV) [1] [2] |
| Y181C | Predominant mutation [1] | High-level resistance [1] [2] | Confers cross-resistance to NVP; P236L can resensitize virus to other NNRTIs [1] |
| P236L | Develops in <10% of isolates [1] | Confers DLV resistance [1] [2] | Can cause hypersensitivity to other NNRTIs (not a cross-resistance mutation) [1] |
Q: Are there any mutations that cause resistance to DLV but not to other NNRTIs?
Yes. The P236L mutation is a unique pathway to DLV resistance. In contrast to K103N and Y181C, P236L does not confer cross-resistance to other NNRTIs and can even make the virus more susceptible (hypersensitive) to them [1] [2]. However, this mutation is relatively rare in clinical isolates [1].
Q: How do mutation patterns change during long-term antiretroviral therapy?
Long-term clinical data from patients on NNRTI-based regimens show that the dominance of certain mutations can shift over time. One cohort study observed that while K103N was an early dominant mutation, its frequency decreased over 72 months of therapy. Concurrently, the proportion of variants with Y181C or G190A mutations increased [3]. This suggests that viral fitness and selection pressures can alter the mutational landscape during long-term treatment.
Q: What methodologies are used to identify and study these mutations?
The following workflow outlines a standard approach for genotypic resistance testing, based on protocols from clinical studies [1] [3]:
Key Protocol Details:
Q: How can I interpret susceptibility data from resistance experiments?
When you obtain a fold-change in IC50 value from a phenotypic assay, you can reference the clinical data below for context. This table shows the typical shift in susceptibility from baseline to treatment failure in a clinical trial [1].
Table 2: Phenotypic Susceptibility Data from DLV Monotherapy (ACTG 260)
| Time Point | Median DLV IC50 (μM) | Range (μM) |
|---|---|---|
| Baseline | 0.022 | 0.010 - 0.132 |
| Week 8 | 5.365 | 0.010 - 27.53 |
Data adapted from a clinical study of 30 subjects receiving DLV monotherapy [1].
Q: What are the structural mechanisms behind K103N and Y181C resistance?
Understanding the biochemical mechanisms provides context for experimental results.
Q: How does the resistance profile of Delavirdine compare to newer NNRTIs?
Newer NNRTIs like Doravirine (DOR) were rationally designed to be active against common NNRTI-resistant viruses. In vitro profiles show key differences [5]:
Delavirdine requires an acidic environment for optimal absorption. A reduction in gastric acidity (pH > 3) significantly decreases the extent of its absorption [1] [2].
Buffered medications, such as the buffered formulation of didanosine and antacids, increase gastric pH. Coadministering them with Delavirdine without a time interval can compromise Delavirdine's absorption and its therapeutic efficacy [1].
To ensure Delavirdine absorption is not compromised, you should separate the administration of Delavirdine and buffered medications [1].
| Medication Type | Recommended Minimum Separation from Delavirdine |
|---|---|
| Buffered Didanosine | 1 hour [1] |
| Antacids | 1 hour [1] |
For researchers aiming to characterize this interaction in a preclinical or clinical setting, the following protocol outlines a core methodology.
Experimental Workflow: The sequence of procedures for the crossover study is summarized in the diagram below.
Beyond buffered medications, Delavirdine has other critical interactions that are crucial for research and clinical planning.
| Feature | Delavirdine | Atevirdine |
|---|---|---|
| FDA Approval Status | Approved (1997/1998) [1] [2] | Not approved; development halted [3] [4] |
| Clinical Use | Used in combination antiretroviral therapy for HIV-1 [1] [5] | Evaluated in clinical trials, found ineffective as monotherapy [4] |
| Efficacy Evidence | Shown to lower HIV RNA levels and delay AIDS complications in combination therapy [2] | No statistically significant effect on viral load or CD4+ count as monotherapy [4] |
| Primary Reason for Status | Demonstrated clinical benefit in combination regimens [2] | Lack of efficacy in clinical trials [4] |
The divergence in the development paths of these two drugs is rooted in their performance in clinical trials.
For research purposes, here are the methodologies used in the key studies cited.
The following diagram illustrates the common resistance pathways for NNRTIs like delavirdine and the unique pathway noted for atevirdine in preclinical studies.
This visual summarizes the genotypic data: while delavirdine and atevirdine can both select for common cross-resistance mutations (like K103N and Y181C), atevirdine in preclinical studies was also associated with a unique mutation (P236L) that could potentially cause hypersensitivity to other NNRTIs [6].
The clinical evidence clearly differentiates these two agents. Delavirdine proved to be a viable component of combination antiretroviral therapy. In contrast, atevirdine failed to demonstrate efficacy as a monotherapy in clinical trials, halting its further development [4].
The synergy between Delavirdine (an NNRTI) and Nucleoside Reverse Transcriptase Inhibitors (NRTIs) is not merely additive but stems from a direct pharmacodynamic interaction at the molecular level within the HIV-1 reverse transcriptase (RT) enzyme [1].
The established mechanism involves two key actions:
By blocking this removal, delavirdine prolongs the duration of chain termination, making the NRTI more effective. This communication between the NNRTI and NRTI binding sites provides the molecular basis for the observed clinical synergy [1].
The table below summarizes the experimental findings on how NNRTIs enhance the effectiveness of NRTIs by inhibiting the excision repair process.
Table: Inhibition of NRTI Excision by NNRTIs
| Nucleoside Analog (NRTI) | Abbreviation | NNRTI Tested | Effect on ATP-Mediated Excision | Key Experimental Finding |
|---|---|---|---|---|
| Zidovudine | AZTMP | Nevirapine, Efavirenz | Inhibited | Prolonged chain termination efficacy [1] |
| Stavudine | d4TMP | Nevirapine, Efavirenz | Inhibited | Prolonged chain termination efficacy [1] |
| Zalcitabine | ddCMP | Nevirapine, Efavirenz | Inhibited | Prolonged chain termination efficacy [1] |
| Lamivudine | 3TCMP | Nevirapine, Efavirenz | Inhibited | Prolonged chain termination efficacy [1] |
| Emtricitabine | FTCMP | Nevirapine, Efavirenz | Inhibited | Prolonged chain termination efficacy [1] |
The key study that defined this molecular mechanism provides a framework for the experimental approach [1].
The following diagram illustrates the mechanistic pathway by which delavirdine exerts its synergistic effect with NRTIs.
The table below summarizes and compares the key CYP450 profiles of delavirdine and other NNRTIs.
| Antiretroviral | CYP450 Profile | Key Experimental Findings | Clinical Implications |
|---|
| Delavirdine | Potent CYP3A4 inhibitor [1] [2] [3]. Also a substrate for CYP3A4 [2]. | • Erythromycin Breath Test (ERMBT): Inhibited hepatic CYP3A activity by 70-75% (( IC_{50} \approx 0.9 \mu mol/L )) [2]. • Ritonavir PK Study: Increased ritonavir (CYP3A4 substrate) systemic exposure (AUC) by 50-80% [4]. | Increased plasma concentrations of co-administered CYP3A4 substrates (e.g., protease inhibitors). Avoid with CYP inducers [1]. | | Nevirapine | CYP3A4 inducer [5] [6]. | • Bedaquiline PK Study: Changed bedaquiline (CYP3A4 substrate) clearance to 82% of baseline, indicating mild induction with no clinically significant interaction [7]. | Can decrease the efficacy of co-administered drugs that are CYP3A4 substrates. | | Efavirenz | CYP3A4 inducer (and weak inhibitor) [5] [6]. | • Review Data: Recognized as an inducer of CYP3A metabolism, leading to numerous drug interactions [5] [6]. | Similar to nevirapine, can reduce plasma levels of concomitant CYP3A4 substrates. | | Ritonavir | Potent CYP3A4 inhibitor and CYP2B6 inducer [8]. | • Bupropion PK Study: Increased apparent oral clearance of (S)-bupropion (CYP2B6 probe) by 1.5-fold after steady-state treatment [8]. | Complex drug interaction profile: inhibits one metabolic pathway while inducing another. |
The definitive data on delavirdine's inhibition profile come from specific clinical studies.
Erythromycin Breath Test (ERMBT) [2]:
Ritonavir-Delavirdine Drug Interaction Study [4]:
The diagram below illustrates delavirdine's dual role as both a substrate and an inhibitor of CYP3A4, and its subsequent clinical consequences.
This unique inhibitory profile forms the rationale for using delavirdine in combination therapy. By inhibiting the metabolism of protease inhibitors, delavirdine can enhance their pharmacokinetic profiles, potentially allowing for simplified dosing regimens and improving virological response [1].
For researchers and scientists, the critical differentiator of delavirdine is its role as a potent CYP3A4 inhibitor, in contrast to the inducing profile of other first- and second-generation NNRTIs. This unique property must be a primary consideration:
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts through allosteric inhibition of the HIV-1 Reverse Transcriptase (RT) [1] [2]. It binds to a specific, hydrophobic pocket near the enzyme's catalytic site, known as the non-nucleoside inhibitor-binding pocket (NNIBP). This binding induces a conformational change in the RT, which disrupts its polymerase function and halts the conversion of viral RNA into DNA [3] [1] [2].
The high selectivity of delavirdine stems from its unique mechanism and binding site. The table below summarizes its activity and selectivity based on the search results.
| Target Enzyme / Virus | Inhibitory Activity of Delavirdine | Key Supporting Information |
|---|---|---|
| HIV-1 Reverse Transcriptase | Potent inhibition [3] | Primary target; binds to NNRTI-specific allosteric site [1]. |
| Human DNA Polymerase α | No inhibition [3] [4] | Contributes to its specificity and low cellular toxicity [3]. |
| Human DNA Polymerase γ | No inhibition [4] | Contributes to its specificity and low cellular toxicity. |
| Human DNA Polymerase δ | No inhibition [4] | Contributes to its specificity and low cellular toxicity. |
| HIV-2 Reverse Transcriptase | Not inhibited [3] [5] [4] | Activity is highly specific to HIV-1 [3]. |
| HIV-1 Group O isolates | May not be inhibited [4] | Activity can vary with highly divergent viral strains [4]. |
The following diagram illustrates the established experimental workflow used to determine this selectivity:
The data for delavirdine is from historical studies, as it is not part of contemporary HIV treatment research or guidelines [1] [2].
| Aspect | Delavirdine (Historical Data) | Modern Context (Post-2018) |
|---|---|---|
| Era of Use | Pre-2000; first-generation NNRTI | Not part of current first/second-line ART [3]. |
| Role in Failing Regimens | Component of salvage therapy with PIs (boosted PI levels) [1]. | Superseded by INSTIs (e.g., Dolutegravir) and newer NNRTIs [3] [2]. |
| Barrier to Resistance | Low genetic barrier; single point mutation (e.g., K103N) causes high-level resistance [4]. | DTG-based regimens have a high genetic barrier; minimal emerging resistance [3]. |
| Key Adverse Effects | Skin rash (18-50% of patients, typically mild); rare Stevens-Johnson syndrome [1]. | — |
| Key Drug Interactions | Multiple CYP450 interactions; contraindicated with rifampin, statins, etc. [1]. | — |
Current clinical management of virologic failure, as outlined by authoritative sources, focuses on regimens that are more effective and tolerable than older options like delavirdine [2].
The field has moved towards developing more convenient and potent long-acting regimens and agents that overcome the limitations of older drugs. The following table summarizes key candidates in the 2025 pipeline, none of which involve delavirdine [5].
| Compound/Combination | Class | Dosing | Development Phase |
|---|---|---|---|
| Doravirine/Islatravir | NNRTI + NRTTI | Once-daily oral | Phase 3 [7] [5] |
| Islatravir/Lenacapavir | NRTTI + Capsid Inhibitor | Once-weekly oral | Phase 3 [5] |
| Lenacapavir/Bictegravir | Capsid Inhibitor + INSTI | Once-daily oral | Phase 2/3 [5] |
| GS-1720/GS-4182 | INSTI + Capsid Inhibitor | Once-weekly oral | Phase 2/3 [5] |
| Cabotegravir + Lenacapavir | INSTI + Capsid Inhibitor | Injectable (2-monthly) | Off-label use/Investigation [5] |
For research purposes, the following workflow outlines a modern methodology for monitoring treatment failure and resistance, as demonstrated in recent studies [3].
Methodology Details [3]:
drmSEQ). Identify drug-resistance mutations (DRMs) supported by a minimum of 10 deduplicated reads and present in at least 5% of reads at a given codon.Irritant;Health Hazard